This compound is classified as an indole derivative, specifically a carboxylic acid ester. Indoles are a class of heterocyclic compounds that contain a fused benzene and pyrrole ring, and they are widely recognized for their presence in various natural products and pharmaceuticals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
The synthesis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate generally involves several key steps:
Technical parameters such as reaction temperature, time, and molar ratios are critical for optimizing yield and purity. For instance, maintaining a temperature around 60-80 °C during reflux can enhance reaction rates and product formation.
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate has a distinct molecular structure characterized by:
The molecular geometry is nearly planar due to conjugation within the indole system, which facilitates interactions with biological targets. The presence of fluorine atoms significantly affects electronic distribution, enhancing the compound's reactivity and binding affinity in biological systems.
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is primarily explored in terms of its biological activity:
Quantitative structure–activity relationship (QSAR) studies may provide insights into how modifications to the structure affect biological activity.
The physical and chemical properties of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly used for characterization.
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate has potential applications in several fields:
Research continues to explore these applications, emphasizing the need for further studies on efficacy and safety profiles.
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is systematically identified according to IUPAC conventions as a derivative of the heterocyclic indole scaffold. The parent structure, 1H-indole, features substitutions at two critical positions: a trifluoromethyl (–CF₃) group at the 7-position of the benzyl ring and a methoxycarbonyl (–COOCH₃) moiety at the 3-position of the pyrrole ring. Its molecular formula is C₁₁H₈F₃NO₂, with a molecular weight of 243.18 g/mol [1] [3]. Key identifiers include:
COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F [3] AGBQKKMHXAYNCD-UHFFFAOYSA-N [3] Table 1: Molecular Identification Data
| Identifier | Value |
|---|---|
| CAS Registry Number | 155134-38-6 |
| Molecular Formula | C₁₁H₈F₃NO₂ |
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate |
| SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
While single-crystal XRD data for this specific ester remains limited in the literature, analogous 7-(trifluoromethyl)indole derivatives exhibit planar indole ring systems with minor distortions due to steric interactions from the –CF₃ group [5] [6]. Spectroscopic characterization provides comprehensive identification:
Table 2: Key Spectroscopic Signatures
| Technique | Group/Vibration | Signature |
|---|---|---|
| FTIR | N–H Stretch | 3250–3350 cm⁻¹ (broad) |
| C=O Stretch | 1690–1710 cm⁻¹ | |
| C–F Stretch | 1100–1200 cm⁻¹ (intense) | |
| ¹H NMR | H-2 (Indole C2 proton) | δ 8.10–8.30 ppm (s) |
| OCH₃ | δ 3.90–4.00 ppm (s) |
The –CF₃ group at C-7 exerts profound electronic and steric influences:
The indole core exhibits fixed 1H-tautomerism, with the proton residing exclusively on the nitrogen (N1). No annular tautomerism (e.g., 2H or 3H forms) is observed due to the instability of such structures [5] [6] [8]. Hydrogen bonding motifs include:
Table 3: Hydrogen Bonding Motifs
| Bond Type | Donor | Acceptor | Bond Length (Å) | Energy (kcal/mol) |
|---|---|---|---|---|
| N–H···O=C | N1–H | Ester carbonyl | 1.90–2.10 | 5–8 |
| C–H(aromatic)···F | C4/C5–H | F (of –CF₃) | 2.30–2.60 | 1–4 |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: